![molecular formula C8H15NO B2643286 7-Methyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1557979-23-3](/img/structure/B2643286.png)

7-Methyl-5-oxa-8-azaspiro[3.5]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

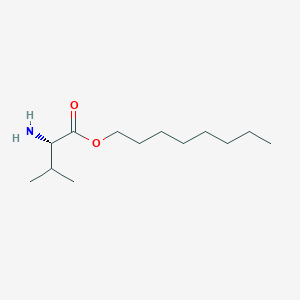

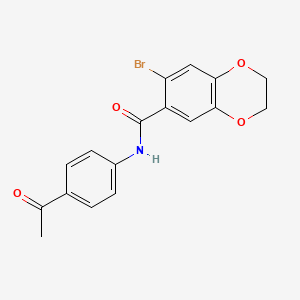

“7-Methyl-5-oxa-8-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C8H15NO . It is related to the compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride”, which has a molecular weight of 221.68 . Spiro forms of oxazines, which are similar to this compound, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 26 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride”, which is related to “this compound”, is a powder with a molecular weight of 221.68 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches

7-Methyl-5-oxa-8-azaspiro[3.5]nonane and related spiroaminal compounds, such as 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.4]nonane, have garnered interest for their complex structures and potential biological activities. These compounds serve as cores for natural and synthetic products with significant biological effects, prompting the development of various synthetic strategies to access these challenging targets (Sinibaldi & Canet, 2008).

Novel Synthesis Methods

One-pot synthesis techniques have been explored to efficiently create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, a related scaffold, highlighting the versatility and potential of these compounds for further derivatization and study in various fields of chemistry and biology (Huynh, Nguyen, & Nishino, 2017).

Spirocyclic Oxetane-Fused Benzimidazole

Further research has led to the creation of spirocyclic oxetane-fused benzimidazoles from 2-oxa-7-azaspiro[3.5]nonane, demonstrating the compound's utility in generating novel tetracyclic systems. This synthesis showcases the compound's applicability in creating structurally diverse and potentially biologically active molecules (Gurry, McArdle, & Aldabbagh, 2015).

Catalytic Transformations

Catalytic hydrogenation of specific precursors has been utilized to generate substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into the mechanistic pathways and potential for creating valuable derivatives for further study and application (Sukhorukov et al., 2008).

Heterospirocyclic Compounds

The development of heterospirocyclic compounds, such as N-(2H-Azirin-3-yl)-L-prolinates, from this compound derivatives demonstrates the compound's versatility in synthesizing novel peptide synthons. These synthons have potential applications in peptide synthesis, further underscoring the compound's utility in scientific research (Suter et al., 2000).

Safety and Hazards

The related compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride” has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Eigenschaften

IUPAC Name |

7-methyl-5-oxa-8-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJVTYOVJIOUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)

![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2643224.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)